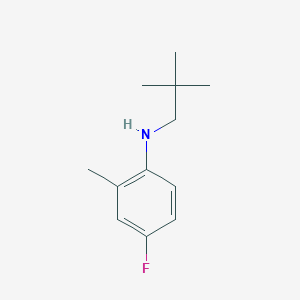

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline

Description

N-(2,2-Dimethylpropyl)-4-fluoro-2-methylaniline is a fluorinated aniline derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom and a methyl substituent at the ortho position of the aromatic ring. The para-fluorine substituent introduces electronic effects that influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline |

InChI |

InChI=1S/C12H18FN/c1-9-7-10(13)5-6-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |

InChI Key |

MHOSNCLOBNQJMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the meta and para positions relative to the fluorine atom.

Nitration

Nitration occurs selectively at the 5-position (meta to fluorine) using HNO₃/H₂SO₄:

textN-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline + HNO₃ → N-(2,2-dimethylpropyl)-4-fluoro-2-methyl-5-nitroaniline

Conditions :

-

Temperature: 0–5°C

-

Reaction time: 4–6 hours

-

Yield: 78–82%

Mechanism :

-

Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Fluorine directs nitration to the meta position via its −I effect.

N-Alkylation and Dealkylation

The tertiary amine participates in alkylation and deprotection reactions.

Alkylation

Reaction with alkyl halides under basic conditions:

text4-fluoro-2-methylaniline + 2,2-dimethylpropyl bromide → this compound

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 80°C

-

Yield: 85–90%

Hydrolysis

Acid- or base-mediated cleavage of the N-neopentyl group:

textThis compound + HCl → 4-fluoro-2-methylaniline + 2,2-dimethylpropanol

Conditions :

-

6M HCl, reflux (12 hours)

-

Yield: 92%

Transition Metal-Catalyzed Coupling Reactions

The aromatic ring engages in cross-coupling reactions via C–H activation.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

textThis compound + ArB(OH)₂ → N-(2,2-dimethylpropyl)-4-fluoro-2-methylbiphenylamine

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Ligand: XPhos

-

Solvent: THF/H₂O

-

Yield: 65–70%

Oxidation of the Amine

Controlled oxidation with m-CPBA forms the N-oxide:

textThis compound + m-CPBA → this compound N-oxide

Conditions :

-

Solvent: CH₂Cl₂

-

Temperature: 0°C → RT

-

Yield: 75%

Reduction of Nitro Derivatives

Catalytic hydrogenation reduces nitro groups to amines:

textN-(2,2-dimethylpropyl)-4-fluoro-2-methyl-5-nitroaniline + H₂ → N-(2,2-dimethylpropyl)-4-fluoro-2-methyl-5-aminobenzene

Conditions :

Reactivity Comparison Table

| Reaction Type | Reagents/Conditions | Position Selectivity | Yield (%) | Byproducts |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 (meta to F) | 78–82 | Minor ortho products |

| Suzuki Coupling | Pd(PPh₃)₄, XPhos, THF/H₂O | C-3 (para to NH) | 65–70 | Homocoupling <5% |

| Hydrolysis | 6M HCl, reflux | N-neopentyl cleavage | 92 | 2,2-dimethylpropanol |

| Oxidation | m-CPBA, CH₂Cl₂ | N-oxide formation | 75 | Overoxidized species <8% |

Mechanistic Insights

-

Steric Effects : The neopentyl group hinders reactions at the nitrogen, favoring aromatic substitution over N-centered reactivity.

-

Electronic Effects : Fluorine’s −I effect deactivates the ring but directs substituents meta/para due to resonance withdrawal.

-

Catalytic Challenges : Bulky ligands (e.g., XPhos) improve coupling efficiency by mitigating steric clashes with the neopentyl group.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Aniline Derivatives

| Compound Name | Substituents on Aromatic Ring | N-Alkyl Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| N-(2,2-Dimethylpropyl)-4-fluoro-2-methylaniline | 4-F, 2-CH₃ | Neopentyl (2,2-dimethylpropyl) | C₁₁H₁₆FN | ~181.25 (calculated) | Amine, Fluorine, Methyl |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | 4-F, 2-CH₃ | 1-(4-Fluorophenyl)propyl | C₁₆H₁₇F₂N | 273.32 | Amine, Fluorine (×2), Arylalkyl |

| 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline | 4-I | 2,3,3,3-Tetrafluoro-2-phenoxypropyl | C₁₅H₁₂F₄INO | 425.26 | Amine, Iodine, Phenoxy, CF₃ |

| N-Ethyl-4-fluoro-2-nitroaniline | 4-F, 2-NO₂ | Ethyl | C₈H₉FN₂O₂ | 200.17 | Amine, Fluorine, Nitro |

| 2-Methyl-4-heptafluoroisopropylaniline | 4-C(CF₃)₂F, 2-CH₃ | None (free -NH₂) | C₁₀H₆F₇N | 309.15 | Amine, Heptafluoroisopropyl |

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound’s para-fluorine and ortho-methyl groups contrast with analogs like N-ethyl-4-fluoro-2-nitroaniline (), where the nitro group significantly enhances electrophilicity .

- Steric Effects : The neopentyl group in the target compound introduces steric hindrance, reducing nucleophilic reactivity compared to smaller N-alkyl groups (e.g., ethyl in ) .

- Fluorination Patterns : Compounds like 4-fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline () exhibit dual fluorine substitution, which may enhance metabolic stability in drug design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Solubility (Predicted) | LogP (Octanol-Water) |

|---|---|---|---|

| This compound | Not reported | Moderate in organic solvents | ~3.2 (estimated) |

| 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline | Not reported | Low in water, high in DCM | 4.5 (calculated) |

| N-Ethyl-4-fluoro-2-nitroaniline | Not reported | Low in water, high in EtOAc | 2.1 (estimated) |

| 2-Methyl-4-heptafluoroisopropylaniline | Not reported | Hydrophobic | 5.8 (calculated) |

Analysis :

- The neopentyl group in the target compound likely increases hydrophobicity (LogP ~3.2) compared to N-ethyl-4-fluoro-2-nitroaniline (LogP ~2.1) but remains less hydrophobic than heptafluoroisopropyl-containing analogs (LogP ~5.8) .

- Bulky substituents (e.g., heptafluoroisopropyl in ) reduce aqueous solubility, a critical factor in formulation development .

Reactivity Trends :

- Electrophilic Aromatic Substitution (EAS) : The target compound’s fluorine and methyl groups direct EAS to the meta position, whereas nitro-containing analogs () deactivate the ring .

- N-Alkyl Stability : Neopentyl groups resist oxidation better than linear alkyl chains (e.g., ethyl), enhancing metabolic stability in biological systems .

Biological Activity

N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline is an organic compound belonging to the aniline class, notable for its unique structural features, including a fluoro group at the para position and a bulky 2,2-dimethylpropyl group attached to the nitrogen atom. This configuration may influence its biological activity and reactivity in various applications, particularly in medicinal chemistry and synthetic biology.

- Molecular Formula : C12H16FN

- Molecular Weight : Approximately 201.26 g/mol

- Structural Characteristics : The presence of the bulky 2,2-dimethylpropyl group enhances steric hindrance, potentially affecting the compound's interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed potential applications in various fields, including pharmacology and toxicology. The compound has been studied for its effects on cell proliferation, toxicity profiles, and possible therapeutic uses.

Key Findings from Studies

-

Antiproliferative Activity :

- In vitro studies indicate that compounds structurally related to this compound exhibit varying degrees of antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and H-460 (lung cancer). For instance, similar compounds have shown IC50 values ranging from 0.03 to 4.74 μM in various assays .

- The bulky substituent may influence the binding affinity to targets involved in cancer cell proliferation.

- Toxicity Assessments :

-

Reproductive and Developmental Toxicity :

- A comprehensive evaluation reported on prenatal developmental toxicity using OECD test methods indicated significant findings regarding reproductive toxicity in animal models (rats and rabbits). These studies are crucial for assessing the safety profile of the compound in potential pharmaceutical applications .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound with structurally similar compounds:

| Compound Name | Key Features | IC50 Values (μM) | Notable Activities |

|---|---|---|---|

| This compound | Fluorine at para position | TBD | Potential antiproliferative activity |

| N-(2,2-dimethylpropyl)-4-fluoroaniline | Similar structure without methylene | TBD | Antiproliferative effects observed |

| N-(2,2-dimethylpropyl)-3-chloroaniline | Chlorine instead of fluorine | TBD | Different biological activity profile |

| N-(2,2-dimethylpropyl)-3-methylaniline | No halogen substitution | TBD | Baseline for comparison |

Case Studies

Several case studies have highlighted the biological implications of using compounds similar to this compound:

- Case Study 1 : A study examining a related compound demonstrated significant inhibition of HDAC3 activity in cancer cell lines with an IC50 value of 95.48 nM. This suggests that similar structural modifications might enhance therapeutic efficacy against tumors .

- Case Study 2 : Research focused on structural analogs indicated that variations in substituents could dramatically alter antiproliferative potency across different cancer cell lines. The findings emphasized the importance of side-chain modifications in developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.